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Introduction
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation,

and it has been implicated in the pathogenesis of osteoarthritis (OA)[1][2][3]. Chondrocytes, the

sole cell type in cartilage, undergo ferroptosis in response to inflammatory and iron overload

conditions, contributing to cartilage degradation[1][4]. Asperosaponin VI (AVI), a natural

monosaccharide derived from Dipsacus asperoides, has demonstrated anti-inflammatory and

bone-protective properties[5][6]. Recent studies have revealed that AVI can suppress

ferroptosis in chondrocytes by modulating the Nrf2/GPX4/HO-1 signaling pathway, suggesting

its potential as a therapeutic agent for OA[5][6]. These application notes provide detailed

protocols for utilizing AVI to study and mitigate ferroptosis in chondrocytes.

Signaling Pathway of Asperosaponin VI in
Chondrocyte Ferroptosis
Asperosaponin VI exerts its protective effects against ferroptosis in chondrocytes through the

activation of the Nrf2 signaling pathway. Under conditions that induce ferroptosis, such as

inflammation stimulated by Interleukin-1 beta (IL-1β), AVI upregulates the expression of

Nuclear factor erythroid 2-related factor 2 (Nrf2). Activated Nrf2 then promotes the transcription

of its target genes, including Heme Oxygenase-1 (HO-1) and Glutathione Peroxidase 4 (GPX4)
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[5][6]. GPX4 is a crucial enzyme that detoxifies lipid peroxides, thereby inhibiting ferroptosis[5]

[6]. AVI also leads to the downregulation of Acyl-CoA Synthetase Long-chain family member 4

(ACSL4), an enzyme involved in the synthesis of polyunsaturated fatty acid-containing

phospholipids that are susceptible to peroxidation[5][7]. The culmination of these effects is a

reduction in intracellular ferrous iron (Fe²⁺) levels and malondialdehyde (MDA), a marker of

lipid peroxidation, ultimately protecting chondrocytes from ferroptotic cell death[5][6].
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Caption: Asperosaponin VI signaling pathway in chondrocyte ferroptosis.

Experimental Workflow
A typical workflow for investigating the effects of Asperosaponin VI on chondrocyte ferroptosis

involves several key stages. The process begins with the isolation and culture of primary

chondrocytes. Once a stable culture is established, ferroptosis is induced using agents like IL-

1β or erastin. Concurrently, experimental groups are treated with varying concentrations of

Asperosaponin VI. Following the treatment period, a series of assays are performed to

evaluate cell viability, markers of ferroptosis, and the expression of key proteins and genes in

the Nrf2 signaling pathway.
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Caption: Experimental workflow for studying AVI effects on chondrocyte ferroptosis.

Quantitative Data Summary
The following tables summarize the quantitative effects of Asperosaponin VI (AVI) on

chondrocyte viability and key markers of ferroptosis.

Table 1: Effect of Asperosaponin VI on Chondrocyte Viability
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Treatment Group Concentration
Cell Viability (% of
Control)

Reference

Control - 100 [5][8]

IL-1β 10 ng/mL ~75 [5][8]

IL-1β + AVI 100 µM ~95 [5][8]

AVI alone 100 µM ~100 [5][8]

AVI alone 200 µM ~100 [5][8]

AVI alone 400 µM ~100 [5][8]

Table 2: Effect of Asperosaponin VI on Ferroptosis Markers in IL-1β-induced Chondrocytes

Marker IL-1β
IL-1β + AVI (100
µM)

Reference

Fe²⁺ (relative level) Increased Decreased [5][9]

MDA (relative level) Increased Decreased [5][9]

GPX4 (relative protein

expression)
Decreased Increased [5][9]

ACSL4 (relative

protein expression)
Increased Decreased [5][9]

Nrf2 (relative protein

expression)
Decreased Increased [5][9]

HO-1 (relative protein

expression)
Decreased Increased [5][9]

Detailed Experimental Protocols
Protocol 1: Primary Chondrocyte Isolation and Culture
This protocol describes the isolation of primary chondrocytes from rat knee articular cartilage.
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Materials:

DMEM/F-12 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

0.25% Trypsin

0.25% Type II Collagenase

Phosphate-Buffered Saline (PBS)

Sterile dissection tools

Cell strainer (70 µm)

Centrifuge

CO₂ incubator

Procedure:

Aseptically dissect articular cartilage from the knee joints of young rats.

Wash the cartilage pieces three times with sterile PBS containing penicillin and streptomycin.

Mince the cartilage into small pieces (approximately 1 mm³).

Digest the cartilage pieces with 0.25% trypsin for 30 minutes at 37°C with gentle agitation.

Remove the trypsin solution and wash the cartilage pieces with PBS.

Add 0.25% type II collagenase solution and incubate for 4-6 hours at 37°C with gentle

agitation until the tissue is fully digested.

Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.
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Centrifuge the cell suspension at 300 x g for 5 minutes.

Discard the supernatant and resuspend the cell pellet in DMEM/F-12 medium supplemented

with 10% FBS and 1% penicillin-streptomycin.

Plate the chondrocytes in culture flasks and incubate at 37°C in a humidified atmosphere

with 5% CO₂.

Change the culture medium every 2-3 days. Chondrocytes from passages 2-4 are

recommended for experiments.

Protocol 2: Induction of Ferroptosis and AVI Treatment
Materials:

Cultured primary chondrocytes

Interleukin-1β (IL-1β) stock solution

Erastin stock solution

Asperosaponin VI (AVI) stock solution

Cell culture medium

Procedure:

Seed chondrocytes in appropriate culture plates (e.g., 96-well for viability assays, 6-well for

protein/RNA extraction).

Allow cells to adhere and reach 70-80% confluency.

To induce ferroptosis, treat the cells with 10 ng/mL of IL-1β or 5 µM of erastin for 24-48

hours[4][10][11].

For AVI treatment groups, pre-treat or co-treat the cells with the desired concentrations of

AVI (e.g., 50, 100, 200 µM) for the same duration as the ferroptosis inducer[12][13].
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Include appropriate controls: untreated cells, cells treated with AVI alone, and cells treated

with the vehicle (e.g., DMSO) for the compounds.

Protocol 3: Cell Viability Assay (CCK-8)
Materials:

Cell Counting Kit-8 (CCK-8) reagent

96-well plate with treated chondrocytes

Microplate reader

Procedure:

After the treatment period, remove the old medium from the 96-well plate.

Add 100 µL of fresh medium and 10 µL of CCK-8 solution to each well.

Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator.

Measure the absorbance at 450 nm using a microplate reader.

Calculate cell viability as a percentage relative to the untreated control group.

Protocol 4: Measurement of Intracellular Ferrous Iron
(Fe²⁺)
Materials:

Calcein-AM fluorescent probe

PBS

Fluorescence microscope or plate reader

Procedure:

After treatment, wash the chondrocytes twice with PBS.
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Incubate the cells with 0.5 µM Calcein-AM in serum-free medium for 30 minutes at 37°C.

Wash the cells three times with PBS to remove excess probe.

Measure the fluorescence intensity (excitation ~488 nm, emission ~515 nm). A decrease in

calcein fluorescence indicates an increase in intracellular labile iron, which quenches the

dye.

Protocol 5: Measurement of Malondialdehyde (MDA)
Materials:

MDA assay kit (Thiobarbituric Acid Reactive Substances - TBARS method)

Cell lysis buffer

Protein assay kit (e.g., BCA)

Microplate reader

Procedure:

Lyse the treated chondrocytes and collect the supernatant after centrifugation.

Measure the protein concentration of the lysates and normalize all samples.

Follow the manufacturer's instructions for the MDA assay kit. This typically involves: a.

Adding a thiobarbituric acid (TBA) reagent to the samples. b. Incubating at high temperature

(e.g., 95°C) for about 60 minutes to form the MDA-TBA adduct. c. Cooling the samples and

measuring the absorbance at ~532 nm.

Calculate the MDA concentration based on a standard curve and normalize to the protein

concentration.

Protocol 6: Western Blot Analysis
Materials:

RIPA lysis buffer with protease and phosphatase inhibitors
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SDS-PAGE gels

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-GPX4, anti-ACSL4, anti-Nrf2, anti-HO-1, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Lyse treated chondrocytes in RIPA buffer and determine protein concentration.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Quantify band intensities using densitometry software and normalize to the loading control

(β-actin).
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Protocol 7: Quantitative Real-Time PCR (qRT-PCR)
Materials:

RNA extraction kit (e.g., TRIzol)

cDNA synthesis kit

SYBR Green qPCR master mix

Primers for target genes (GPX4, ACSL4, Nrf2, HO-1) and a reference gene (e.g., GAPDH)

qPCR instrument

Procedure:

Extract total RNA from treated chondrocytes using an RNA extraction kit.

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

Perform qPCR using SYBR Green master mix, cDNA template, and specific primers for the

target and reference genes.

Use a standard thermal cycling program (denaturation, annealing, extension).

Analyze the results using the 2-ΔΔCt method to determine the relative gene expression

levels, normalized to the reference gene.

Protocol 8: Immunofluorescence Staining
Materials:

Chondrocytes cultured on coverslips or in chamber slides

4% Paraformaldehyde (PFA)

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)
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Primary antibody (e.g., anti-GPX4)

Fluorescently-labeled secondary antibody

DAPI for nuclear counterstaining

Mounting medium

Fluorescence microscope

Procedure:

After treatment, wash the cells with PBS.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

Wash with PBS and block with blocking buffer for 1 hour.

Incubate with the primary antibody (e.g., anti-GPX4) diluted in blocking buffer overnight at

4°C.

Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at

room temperature in the dark.

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

Visualize and capture images using a fluorescence microscope.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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